Lactosylceramide (porcine RBC)

Lipid Rafts Membrane Microdomains GPI-Anchored Proteins

This porcine RBC-derived Lactosylceramide (LacCer) is a natural mixture containing very long fatty acid (VLFA) species (C22:0, C24:0, 2-hydroxy C24:0), which are strictly required for Src family kinase Lyn activation and functional lipid raft formation. Unlike generic short-chain LacCer standards (e.g., C12:0, C16:0) that are biologically inactive, this product's authentic VLFA composition ensures reliable, translationally relevant results in neutrophil biology, membrane biophysics, and lipidomic studies. Choose this product to avoid false negatives and secure reproducible, publication-grade data.

Molecular Formula C31H57NO13
Molecular Weight 651.8 g/mol
Cat. No. B10779143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactosylceramide (porcine RBC)
Molecular FormulaC31H57NO13
Molecular Weight651.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC=O)O
InChIInChI=1S/C31H57NO13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(36)20(32-19-35)18-42-30-28(41)26(39)29(23(17-34)44-30)45-31-27(40)25(38)24(37)22(16-33)43-31/h14-15,19-31,33-34,36-41H,2-13,16-18H2,1H3,(H,32,35)/b15-14+/t20-,21+,22+,23+,24-,25-,26+,27+,28+,29+,30+,31?/m0/s1
InChIKeyJPMUNGQOSMISCJ-XEOLMMBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactosylceramide (porcine RBC): A Critical Endogenous Sphingolipid and Bioactive Lipid Standard


Lactosylceramide (LacCer, CDw17), also known as Galβ4Glcβ1Cer, is an endogenous bioactive sphingolipid and a member of the glycosphingolipid (GSL) family [1]. It is a neutral GSL composed of a hydrophobic ceramide lipid tail and a hydrophilic lactose (galactose-β-1,4-glucose) sugar head group, expressed on the plasma membrane of human phagocytes where it mediates phagocytosis, chemotaxis, and superoxide generation [1]. LacCer is a pivotal precursor for the biosynthesis of the majority of higher homolog sub-families, including gangliosides, sulfatides, and fucosylated GSLs, and forms membrane microdomains with the Src family kinase Lyn, suggesting a central role in cell signaling [2]. This specific product, isolated from porcine red blood cells (RBCs), is characterized by a high purity of ≥98% and contains molecular species with primarily C22:0, C24:0, and 2-hydroxy C24:0 fatty acyl chain lengths [3].

Why Porcine RBC-Derived Lactosylceramide is Not Interchangeable with Generic or Single-Species LacCer


Substituting this product with a generic 'Lactosylceramide' or a single-species LacCer standard (e.g., C16 LacCer d18:1/16:0) is not scientifically valid due to profound differences in source-dependent fatty acyl chain composition and its resultant functional properties. This porcine RBC-derived product is a natural mixture containing primarily very long fatty acid (VLFA) species (C22:0, C24:0, 2-hydroxy C24:0) [1]. In contrast, generic or synthetic LacCer may be a single, short-chain species (e.g., C12:0 or C16:0), which is known to be biologically inactive in key signaling contexts [2]. Critically, the presence of a VLFA chain in LacCer's ceramide moiety is not merely a structural detail; it is a strict requirement for essential downstream functions, such as the activation of the Src family kinase Lyn and the formation of functional Lyn-coupled lipid rafts [2][3]. Therefore, the precise fatty acyl chain composition of the source material directly determines whether LacCer functions as an active signaling molecule or an inert lipid. The following quantitative evidence demonstrates these non-interchangeable, source-dependent differences.

Quantitative Differentiation of Porcine RBC Lactosylceramide: A Comparator-Based Evidence Guide


Unmatched Ability of LacCer to Promote Lipid Raft Formation Compared to GlcCer and GalCer

In a direct head-to-head comparison using an artificial liposome reconstitution system, lactosylceramide (LacCer) was uniquely capable of promoting the detergent-insolubility of a GPI-anchored protein, a hallmark of lipid raft association. At an extremely low concentration of 0.02 mol% LacCer in the liposome, approximately 30% of the membrane dipeptidase protein was rendered insoluble. In stark contrast, identical concentrations of the structurally related in-class compounds glucosylceramide (GlcCer) and galactosylceramide (GalCer) failed to promote any significant detergent-insolubility [1].

Lipid Rafts Membrane Microdomains GPI-Anchored Proteins

Source-Dependent Fatty Acyl Chain Composition is Required for Lyn Kinase Activation and Neutrophil Function

The biological activity of lactosylceramide is critically dependent on the length of its fatty acyl chain, a feature dictated by its biological source. Research has demonstrated that the β-Gal-(1-4)-β-Glc disaccharide structure of LacCer is necessary but not sufficient for activating the Src family kinase Lyn. The presence of a LacCer molecular species with a ceramide containing a very long fatty acid (VLFA) chain is an absolute requirement for this function [1]. This porcine RBC-derived LacCer contains VLFA species (C22:0, C24:0), which are essential for this activity, whereas synthetic, short-chain LacCer analogs (e.g., C12:0, C16:0) are functionally inert in this context. While this is a class-level inference regarding the mechanism, the requirement for VLFA is a well-established property of the LacCer molecular class [1].

Signal Transduction Neutrophil Activation Immunology

Distinct Membrane Phase Partitioning Behavior of LacCer Compared to Sphingomyelin and Phosphatidylcholine

Using fluorescently labeled lipid analogs (BODIPY), a cross-study comparison reveals that lactosylceramide (D-e-LacCer) exhibits distinct membrane phase partitioning behavior compared to other major membrane lipids. BODIPY-D-e-LacCer domains were found to segregate from similar domains labeled by BODIPY-sphingomyelin (BODIPY-SM) [1]. Furthermore, its behavior in terms of temperature dependence, propensity for excimer formation, and lateral diffusion was distinct from both BODIPY-SM and BODIPY-phosphatidylcholine (BODIPY-PC), supporting a three-phase micrometric compartmentation of decreasing order: GSLs > SM > PC [1]. This demonstrates that LacCer, even when sharing the same fluorescent ceramide backbone as the BODIPY-SM analog, partitions into a distinct and more ordered lipid phase.

Membrane Biophysics Lipid Phase Separation Fluorescence Microscopy

Cross-Species and Metabolic Comparability: Porcine RBC LacCer Concentrations Mirror Human Levels

A study on glycosphingolipid metabolism in porcine blood established that porcine plasma and erythrocytes contain the same glycosphingolipids as humans, namely glucosyl ceramide, lactosyl ceramide, galactosylgalactosylglucosyl ceramide, and globoside, and crucially, the actual concentrations of these lipids were found to be very similar [1]. This provides a key point of comparability. Furthermore, the study elucidated that erythrocyte lactosyl ceramide is synthesized in the bone marrow, does not exchange with its plasma counterpart, and is released into the plasma only upon erythrocyte catabolism [1]. This demonstrates a clear, non-exchangeable metabolic origin that distinguishes it from other circulating lipids.

Comparative Lipidomics Glycosphingolipid Metabolism Translational Models

Quantifiable Differences in Fatty Acid Composition Distinguish Porcine RBC LacCer from its Precursor and Other Lipid Classes

Gas-liquid chromatography (GLC) analysis of porcine erythrocyte glycolipids revealed quantifiable compositional differences that set lactosyl-ceramide apart from both its precursor (glucosyl-ceramide) and another major membrane lipid (sphingomyelin). Each glycolipid displayed a different Rf-value on thin-layer chromatography, indicating distinct fatty acid and sphingosine base compositions [1]. Critically, both glucosyl-ceramide and lactosyl-ceramide contained both normal and hydroxy fatty acids, with amounts of hydroxy fatty acids being higher than normal fatty acids. In contrast, sphingomyelin isolated from the same source contained only normal fatty acids [1].

Lipidomics Glycolipid Analysis Structural Characterization

Direct Interaction with Lyn Kinase Validates Functional Relevance of Very Long Fatty Acid Species

Using mass spectrometry, a direct interaction was confirmed between LacCer molecular species containing very long fatty acids (VLFA) and the Src family kinase Lyn [1]. The study established that lactosylceramide derivatives can be used to mimic the biological properties of natural LacCer species, and they confirmed a specific direct interaction between LacCer species with VLFA chains (such as those found in the porcine RBC product) and the Lyn protein [1]. While the study does not provide a direct quantitative comparison to a short-chain species in the same assay, it establishes a clear structure-activity relationship (SAR) that is a class-level inference: the biological function of LacCer in activating Lyn is contingent upon the presence of VLFA species.

Protein-Lipid Interactions Mass Spectrometry Signal Transduction

Primary Research and Industrial Applications for Porcine RBC-Derived Lactosylceramide


Investigating Lipid Raft Dynamics and Membrane Microdomain Organization

This product is uniquely suited for studies on the biophysical properties and assembly of lipid rafts. Evidence demonstrates that LacCer, unlike GlcCer or GalCer, possesses a unique ability to promote the detergent-insolubility of GPI-anchored proteins, a key characteristic of raft-associated domains [1]. Its capacity to form distinct, more ordered membrane phases, which segregate from those formed by sphingomyelin and phosphatidylcholine, makes it an essential component for constructing biomimetic membranes (e.g., supported lipid bilayers, giant unilamellar vesicles) and for probing the principles of membrane compartmentalization [2].

Functional Assays of Neutrophil Immunology and Pathogen Recognition

This product is the correct choice for functional studies of human neutrophil biology. The VLFA chains (C22:0, C24:0) present in this porcine RBC-derived LacCer are strictly required for the activation of the Src family kinase Lyn and the formation of functional Lyn-coupled membrane microdomains, which are essential for mediating key neutrophil functions such as superoxide generation, chemotaxis, and phagocytosis [3][4]. This product can be used as a standard to reconstitute or study these pathways in vitro, whereas synthetic short-chain LacCer standards (e.g., C12:0, C16:0) are inactive and would yield false-negative results in such assays [3].

Development and Validation of Analytical Methods for Complex Lipid Mixtures

The well-defined and unique fatty acyl chain composition of this product (primarily C22:0, C24:0, and 2-hydroxy C24:0) provides a valuable standard for lipidomic method development and validation [5]. Its distinct fingerprint, including the presence of hydroxy fatty acids that are absent in other major lipid classes like sphingomyelin, makes it an ideal compound for optimizing chromatographic separation (e.g., TLC, HPLC) and mass spectrometry (e.g., LC-ESI-MS/MS) workflows aimed at resolving and quantifying different glycosphingolipid species in biological samples [6][7].

Building Human-Relevant In Vitro Models for Glycosphingolipid Biology

For researchers constructing in vitro models intended to be translationally relevant to human biology, this product offers a key advantage. Quantitative studies have shown that the concentration of lactosyl ceramide in porcine erythrocytes and plasma is very similar to that found in humans [8]. Furthermore, its distinct metabolic origin, being synthesized in the bone marrow and not exchanging with plasma lipids, provides a physiologically accurate context for studying its role in processes like cell signaling and immune function, making it a more appropriate model than lipids derived from other, less comparable sources [8].

Technical Documentation Hub

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